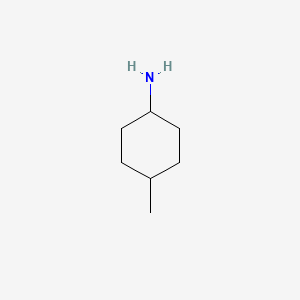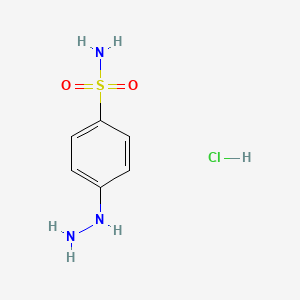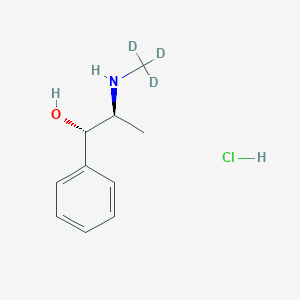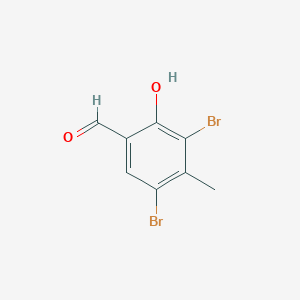
2,3,6-Trichloropyridine
概要
説明
2,3,6-Trichloropyridine is a colorless to slightly yellow liquid with a pungent odor . It is insoluble in water but soluble in organic solvents . It has good chemical stability and is relatively stable at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C5H2Cl3N . Unfortunately, the specific 3D structure is not available in the search results.
Chemical Reactions Analysis
This compound is highly reactive towards nucleophilic attack due to its electron-deficient nature . It can undergo various chemical reactions, including nucleophilic displacement reactions .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 231.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm³, a polar surface area of 13 Ų, and a molar volume of 118.5±3.0 cm³ .
科学的研究の応用
Synthesis and Derivative Formation
- 2,3,6-Trichloropyridine is used as an intermediate in the synthesis of various compounds, including herbicides, pharmaceuticals, and other agro-chemicals. Its derivatives exhibit a wide spectrum of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic characteristics. These derivatives are also utilized as pesticidal, fungicidal, and herbicidal agro-chemicals (Maleki, 2015).
Chemical Properties and Thermochemistry
- The chemical properties of chloropyridines, including this compound, have been extensively studied. This research includes investigations into their gas-phase standard molar enthalpy of formation, enthalpies of combustion, and enthalpy of sublimation. These properties are critical in understanding the stability and reactivity of these compounds in various chemical processes (Gomes et al., 2005).
Synthesis Processes
- Various synthesis methods have been developed for creating this compound and its derivatives. For example, processes involving the reaction of pentachloropyridine with zinc powder in an alkaline medium have been studied to produce this compound efficiently (Yang Xiang-yu, 2004).
Crystal Structure Analysis
- Research on the crystal structure of compounds related to this compound, such as triclopyr, provides insight into their molecular configuration and potential applications. This includes studies on the angles formed between different planes of the molecule, which are important for understanding its chemical behavior (Cho et al., 2014).
Environmental and Safety Aspects
- The environmental impact and safety aspects of chloropyridines are also a significant area of research. Studies include the decomposition and oxidation of sodium 3,5,6-trichloropyridin-2-ol in sub- and supercritical water, which is essential for understanding the environmental fate of these compounds and their potential as pollutants (Liu et al., 2009).
Antimicrobial Activities
- Investigations into the antimicrobial activities of compounds structurally similar to this compound, like 2-chloro-6-(trifluoromethyl)pyridine, have been conducted. This research includes characterizing their interactions with DNA and assessing their antimicrobial efficacy, contributing to the understanding of their potential use in pharmaceutical applications (Evecen et al., 2017).
Safety and Hazards
2,3,6-Trichloropyridine is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
将来の方向性
作用機序
Target of Action
It’s known that this compound is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr , suggesting that it may interact with similar targets as these parent compounds.
Mode of Action
It’s known to undergo biodegradation , suggesting that it interacts with enzymes or other proteins in microorganisms to be broken down.
Biochemical Pathways
2,3,6-Trichloropyridine is involved in the degradation pathways of chlorpyrifos and triclopyr . It’s formed as a major metabolite during the biodegradation of these compounds . Two possible degradation pathways of this compound have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
Result of Action
It’s known to be a metabolite of chlorpyrifos and triclopyr , suggesting that it may have similar effects as these parent compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microorganisms can enhance its biodegradation . Additionally, factors such as pH, temperature, and the presence of other chemicals can also affect its stability and activity .
生化学分析
Biochemical Properties
2,3,6-Trichloropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in the synthesis of other chlorinated pyridines, such as 2,3-dichloropyridine . It can also serve as an intermediate in chemosynthesis, facilitating the formation of complex organic molecules . The interactions of this compound with enzymes and proteins are primarily based on its chlorinated structure, which allows it to form stable complexes and participate in catalytic processes.
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, leading to changes in their activity and function . For example, this compound can modulate the expression of genes involved in oxidative stress, apoptosis, and inflammation, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression, enzyme activity, and cellular function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in the expression of genes related to stress responses and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can cause persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed in studies, where the compound’s impact becomes more pronounced at specific dosage levels . It is essential to carefully monitor and control the dosage of this compound in animal studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and degradation . The compound can undergo hydrolytic-oxidative dechlorination and denitrification pathways, leading to the formation of intermediate metabolites . These metabolic pathways are essential for the detoxification and elimination of this compound from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its effects on cellular function and overall health.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The compound can localize to various subcellular structures, including the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound can influence its activity and function, as well as its potential impact on cellular processes and overall health.
特性
IUPAC Name |
2,3,6-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJVMKNDXBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073374 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6515-09-9, 29154-14-1 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.3.6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














